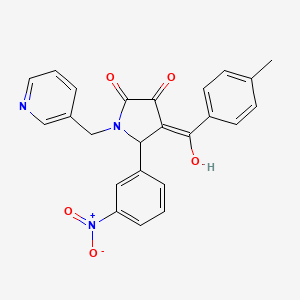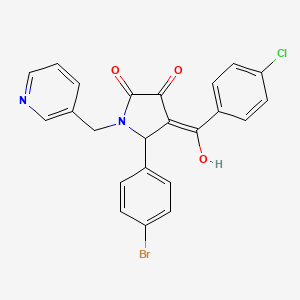![molecular formula C20H16ClN3O5S B3967111 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3967111.png)
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
Vue d'ensemble
Description
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide, also known as MNK1-IN-1, is a small molecule inhibitor that targets the MNK1/2 signaling pathway. This pathway is involved in the regulation of protein synthesis and has been implicated in a variety of diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide inhibits the MNK1/2 signaling pathway by targeting the kinase activity of these enzymes. The MNK1/2 pathway is involved in the regulation of protein synthesis, which is important for cell growth and survival. By inhibiting this pathway, this compound can block the growth and survival of cancer cells and reduce inflammation in animal models of disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical research. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth of tumors in animal models. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to improve synaptic plasticity and cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for the MNK1/2 pathway. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide. One direction is to explore its potential as a therapeutic agent for cancer, inflammation, and neurological disorders in clinical trials. Another direction is to investigate its mechanism of action in more detail, including its effects on downstream signaling pathways. Additionally, this compound could be used as a tool compound to study the role of the MNK1/2 pathway in disease pathogenesis. Finally, the synthesis of this compound could be optimized to improve its solubility and reduce its potential toxicity.
Applications De Recherche Scientifique
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been extensively studied in preclinical research as a potential therapeutic agent for cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells. In inflammation research, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. In neurological disorder research, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5S/c1-13-6-2-3-7-16(13)23-30(28,29)19-12-14(10-11-15(19)21)20(25)22-17-8-4-5-9-18(17)24(26)27/h2-12,23H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCULKOXWWPFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-methyl-2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B3967039.png)
![3-benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B3967047.png)

![2-isobutyl-8-(5-isopropyl-2-methyl-3-furoyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3967058.png)


![6-{[(3,4-dichlorophenyl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3967083.png)
![methyl 5-{[4-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}-2-furoate](/img/structure/B3967091.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B3967112.png)
![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3967123.png)
![methyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3967126.png)
![4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B3967129.png)
![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967134.png)